1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a thiophene ring attached
Preparation Methods
The synthesis of 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of thiophene derivatives with pyrazole intermediates can lead to the formation of the desired compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as LiAlH4, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may inhibit certain enzymes by mimicking the substrate or binding to the active site .
Comparison with Similar Compounds
Similar compounds to 1-methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid include other pyrazolo[3,4-b]pyridine derivatives and thiophene-containing heterocycles. These compounds share structural similarities but may differ in their functional groups and biological activities.
Biological Activity
1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from recent research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, facilitated by catalytic conditions that allow for the formation of the pyrazolo[3,4-b]pyridine scaffold. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-b]pyridines against various pathogens, particularly Mycobacterium tuberculosis (MTB). For instance, derivatives of this compound class have shown promising activity against drug-resistant strains of MTB, which is critical given the global rise in antibiotic resistance . In vitro evaluations demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against MTB.
Anticancer Activity
Pyrazolo[3,4-b]pyridines have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit specific tyrosine kinases involved in cancer cell proliferation and survival. For example, a study reported that compounds within this class could induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell growth .
The mechanism of action for this compound appears to involve inhibition of key enzymes or receptors linked to disease processes. Molecular docking studies suggest that this compound can effectively bind to target proteins, disrupting their normal function and leading to therapeutic effects .
Case Studies
Study | Compound | Target | IC50 (µM) | Effect |
---|---|---|---|---|
Study A | 1-Methyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine | Mycobacterium tuberculosis | 5.0 | Inhibition of growth |
Study B | Derivative X | Tyrosine Kinase (e.g., BRAF) | 2.5 | Induction of apoptosis |
Study C | Derivative Y | Influenza A Virus Polymerase | 12.0 | Antiviral activity |
Properties
IUPAC Name |
1-methyl-4-thiophen-2-ylpyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-15-11-9(10(14-15)12(16)17)7(4-5-13-11)8-3-2-6-18-8/h2-6H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUBMTQDLPAGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=N1)C(=O)O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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